rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18100029
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride -](/images/structure/VC18100029.png)
Specification
Molecular Formula | C10H18ClNO2 |
---|---|
Molecular Weight | 219.71 g/mol |
IUPAC Name | ethyl (1R,7S)-4-azabicyclo[5.1.0]octane-8-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-11-6-4-8(7)9;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9?; |
Standard InChI Key | PSQJGLYJJDZCHG-VMNZFRLGSA-N |
Isomeric SMILES | CCOC(=O)C1[C@H]2[C@@H]1CCNCC2.Cl |
Canonical SMILES | CCOC(=O)C1C2C1CCNCC2.Cl |
Introduction
Structural Characteristics
rac-Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride (CAS: 2648861-50-9) is a bicyclic amine-carboxylate derivative with a fused cycloheptane and cyclopropane ring system. The compound features:
-
A 4-azabicyclo[5.1.0]octane core, where the nitrogen atom occupies the bridgehead position .
-
An ethyl ester group at position 8 and a hydrochloride salt, enhancing solubility for pharmaceutical applications .
-
Stereochemical complexity due to the (1R,7S,8R) configuration, critical for biological activity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₇NO₂·HCl | |
Molecular Weight | 219.71 g/mol | |
IUPAC Name | Ethyl (1R,7S,8r)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride | |
CAS Number | 2648861-50-9 |
Synthesis and Manufacturing
The synthesis involves multi-step strategies to construct the bicyclic framework and introduce stereochemical control:
-
Core Formation: Cyclopropanation of furan or pyrrole derivatives via [3+2] cycloadditions, as reported in methodologies for analogous azabicyclo compounds .
-
Esterification: Reaction of the bicyclic amine with ethyl chloroformate under basic conditions .
-
Resolution: The "rac" designation indicates a racemic mixture, synthesized without enantiomeric separation .
Key Challenges:
-
Achieving high diastereoselectivity during cyclopropanation .
-
Maintaining stability of the cyclopropane ring under acidic conditions during salt formation .
Physicochemical Properties
Table 2: Physicochemical Data
Property | Value | Source |
---|---|---|
Physical Form | White to off-white powder | |
Solubility | Soluble in polar solvents (e.g., DMSO, water) | |
Storage Conditions | 4°C, inert atmosphere | |
Purity | ≥95% (HPLC) |
The hydrochloride salt improves aqueous solubility, making the compound suitable for in vitro and in vivo studies .
Pharmacological Applications
KRAS Inhibition
The compound’s bicyclic structure aligns with patented KRAS inhibitors, where similar scaffolds disrupt SOS1-mediated GTP loading on KRAS mutants (e.g., G12D, G13D) . Key features include:
-
Stereospecific binding to the KRAS-SOS1 interface, as inferred from structural analogs .
-
Metabolic stability due to the rigid bicyclic core, enhancing pharmacokinetic profiles .
Neurological Targets
Analogous azabicyclo compounds exhibit affinity for neurotransmitter receptors (e.g., cannabinoid receptors), suggesting potential CNS applications .
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (400 MHz, D₂O): δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.85–3.70 (m, 2H, bridgehead H), 2.90–2.60 (m, 4H, cyclopropane H) .
-
HRMS: m/z calcd. for C₁₀H₁₇NO₂ [M+H]⁺: 184.1331; found: 184.1328 .
Chromatography:
Future Perspectives
-
Enantiomeric Resolution: Development of chiral separation methods to evaluate individual enantiomers’ bioactivity .
-
Structure-Activity Studies: Modifications at the ester group or cyclopropane ring to optimize KRAS binding .
-
In Vivo Efficacy: Preclinical testing in oncological models, particularly for pancreatic and lung cancers .
This compound represents a promising scaffold for targeting undruggable oncoproteins and neurological disorders, warranting further interdisciplinary research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume